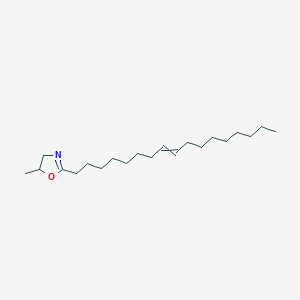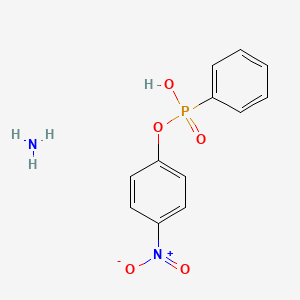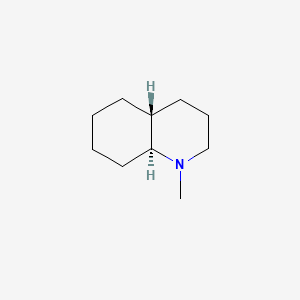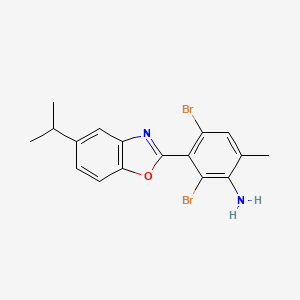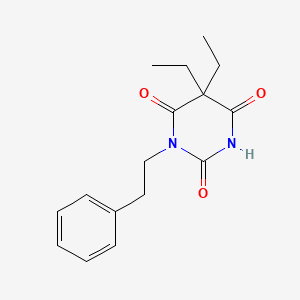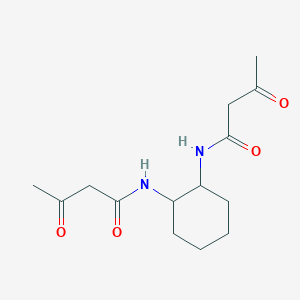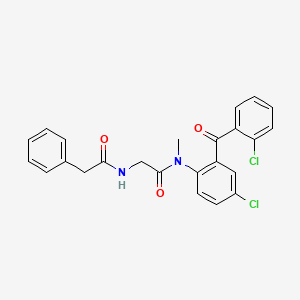![molecular formula C16H12BrIN2O4S B13801793 2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound characterized by the presence of bromine, iodine, and methoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, including bromination, iodination, and the introduction of methoxy and carbamothioylamino groups. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The iodination step is carried out using iodine or an iodine-containing reagent. The final step involves the formation of the carbamothioylamino group through a reaction with a suitable thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The process may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The presence of bromine, iodine, and methoxy groups allows the compound to engage in various biochemical pathways. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid
- 5-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid
Uniqueness
2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C16H12BrIN2O4S |
|---|---|
Molecular Weight |
535.2 g/mol |
IUPAC Name |
2-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C16H12BrIN2O4S/c1-24-13-5-2-8(6-11(13)17)14(21)20-16(25)19-12-4-3-9(18)7-10(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
InChI Key |
FMOYDJFACHRJOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



